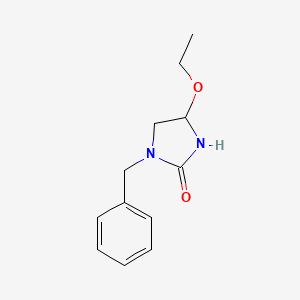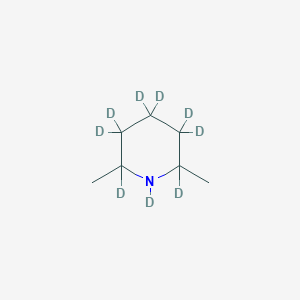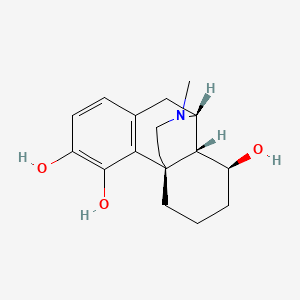
Pseudomorphine, tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Pseudomorphine can be synthesized by the oxidative coupling of morphine using potassium ferricyanide as the oxidizing agent This method involves the reaction of morphine with potassium ferricyanide under controlled conditions to produce pseudomorphine
Análisis De Reacciones Químicas
Pseudomorphine undergoes several types of chemical reactions, including oxidation and hydrolysis. In an aqueous solution, morphine is oxidized to pseudomorphine and morphine-N-oxide . The oxidation reaction typically involves the use of oxidizing agents such as potassium ferricyanide. Hydrolysis reactions can also occur, leading to the breakdown of pseudomorphine into its constituent components under acidic or basic conditions .
Aplicaciones Científicas De Investigación
Pseudomorphine has limited direct applications in scientific research due to its inactivity. it is of interest in the study of morphine and its derivatives. Researchers study pseudomorphine to understand the dimerization process of morphine and to investigate the impurities present in morphine preparations . Additionally, pseudomorphine’s structure and properties can provide insights into the behavior of other morphine-related compounds.
Mecanismo De Acción
Pseudomorphine does not exert significant pharmacological effects, and its mechanism of action is not well-defined. It does not produce effects in the central nervous or gastrointestinal systems but may have some effects on the circulatory system . The molecular targets and pathways involved in any potential effects of pseudomorphine are not well-studied.
Comparación Con Compuestos Similares
Pseudomorphine is similar to other morphine-related compounds such as thebaine (paramorphine), morphine-N-oxide, morphine-3-glucuronide, and morphine-6-glucuronide . These compounds share structural similarities with pseudomorphine but differ in their pharmacological effects and applications. For example, thebaine is a precursor to several important opioids, while morphine-3-glucuronide and morphine-6-glucuronide are metabolites of morphine with distinct pharmacological properties.
Propiedades
Número CAS |
63868-44-0 |
|---|---|
Fórmula molecular |
C17H23NO3 |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
(1R,9R,10R,11S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,4,11-triol |
InChI |
InChI=1S/C17H23NO3/c1-18-8-7-17-6-2-3-12(19)15(17)11(18)9-10-4-5-13(20)16(21)14(10)17/h4-5,11-12,15,19-21H,2-3,6-9H2,1H3/t11-,12+,15-,17+/m1/s1 |
Clave InChI |
ZVVPOIIWSXKHNF-LRHZJYQRSA-N |
SMILES isomérico |
CN1CC[C@]23CCC[C@@H]([C@H]2[C@H]1CC4=C3C(=C(C=C4)O)O)O |
SMILES canónico |
CN1CCC23CCCC(C2C1CC4=C3C(=C(C=C4)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13945477.png)
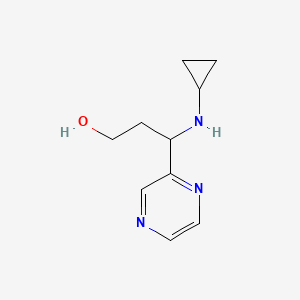
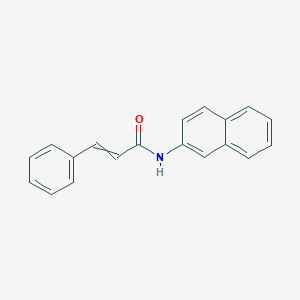
![6H-Pyrazolo[1,5-c][1,2,3]triazole-3,5,6-triamine](/img/structure/B13945494.png)
![1,2-Benzenediol, 4-[(S)-hydroxy-(2S)-2-piperidinylmethyl]-](/img/structure/B13945495.png)

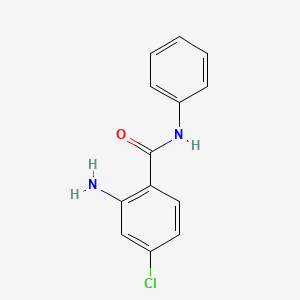


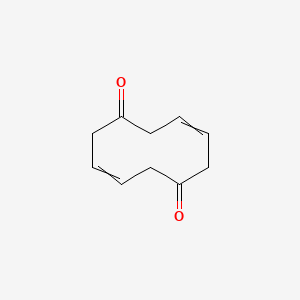
![4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-](/img/structure/B13945528.png)
![1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)
